![molecular formula C12H22N6O6 B053996 Arginyl-glycyl-aspartic acid CAS No. 119865-10-0](/img/structure/B53996.png)
Arginyl-glycyl-aspartic acid
Overview
Description
Arginyl-glycyl-aspartic acid (RGD) is a tripeptide sequence that is commonly found in extracellular matrix (ECM) proteins such as fibronectin, vitronectin, and laminin. RGD has been extensively studied due to its ability to promote cell adhesion, migration, and proliferation.
Scientific Research Applications
Tumor Diagnosis and Targeted Therapy
RGD motifs, including Arginyl-glycyl-aspartic acid, are used in tumor diagnosis and targeted therapy. They bind to integrin receptors, preventing tumor cell adhesion, leading to apoptosis and inhibition of tumor proliferation, invasion, and metastasis. RGD motifs provide a target for anticancer drugs, with many developed for early tumor diagnosis and therapy (Bi Jianhua, 2012).
Fibrinogen Binding Sequence Structure
The structure of RGD, the binding sequence for fibrinogen to cell surface receptors, has been studied extensively. Its crystal structure reveals important insights into peptide bonds and backbone bends, providing valuable information for understanding RGD interactions with other molecular structures (D. Eggleston & S. Feldman, 2009).
Cross-Linking to Adhesion Receptors on Platelets
RGD sequences are crucial in the cross-linking of peptides to platelet adhesion receptors. This interaction plays a significant role in the understanding of platelet functions and disorders, as well as in the development of therapeutic strategies targeting platelet-related diseases (S. D’Souza et al., 1988).
Nanoparticle Targeting and Efficacy in Cancer Therapy
RGD functionalization of nanoparticles enhances their targeting and efficacy in cancer therapy. For instance, ultrasmall gold nanoparticles functionalized with cyclic RGD peptides show increased uptake by cancer cells and improved cytotoxicity when loaded with therapeutic agents (R. Perrins et al., 2022).
Enhancing Anticancer Effects of Natural Compounds
RGD-containing nanostructured lipid carriers have been developed to improve the anticancer capability of natural compounds like epigallocatechin gallate. This approach enhances targeting and accumulation in tumor cells, demonstrating the potential of RGD in advanced drug delivery systems (Hamed Hajipour et al., 2018).
Role in Plant/Pathogen Interactions
RGD motifs play a role in the interaction between plant pathogens and host plants. For example, the RGD sequence in the Ptr ToxA toxin of Pyrenophora tritici-repentis is critical for its interaction with wheat, providing insights into plant pathology and potential agricultural applications (S. Meinhardt et al., 2002).
Nanoparticle Optimization for Tumor Targeting
RGD peptides have been used to optimize nanoparticle interfaces for targeted tumor delivery. This includes surface modification of nanoparticles to enhance their accumulation in tumor tissue, which is pivotal for drug delivery and radiation therapy applications in cancer treatment (Celina Yang et al., 2018).
Combination Therapy for Acute Myocardial Ischemia
RGD conjugated lipids have been developed for combination therapy in acute myocardial ischemia. This innovation in drug delivery systems illustrates the potential of RGD in enhancing therapeutic efficacy for cardiovascular diseases (J. Qiu et al., 2017).
Aluminum−Fulvic Acid Interactions Study
RGD sequences have been utilized in studying interactions between metals like aluminum and organic molecules such as fulvic acids. This research contributes to a better understanding of environmental and biochemical processes involving metal-organic interactions (A. Alomary et al., 2000).
Enhancing Tissue Regeneration
RGD peptides have applications in tissue engineering, where they promote cell adherence, prevent apoptosis, and accelerate tissue regeneration. Functionalizing material surfaces with RGD improves cell/biomaterial interactions, facilitating the development of tissue-engineered constructs (Fen Wang et al., 2013).
properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginyl-glycyl-aspartic acid | |
CAS RN |
99896-85-2, 119865-10-0, 124123-27-9 | |
Record name | Arginine-glycine-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginyl-glycyl-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly (arginyl-glycyl-aspartic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitistatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine-glycine-aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.